molecular formula C6H15NO B13138631 (2S,3S)-3-Amino-4-methylpentan-2-ol

(2S,3S)-3-Amino-4-methylpentan-2-ol

Cat. No.: B13138631
M. Wt: 117.19 g/mol
InChI Key: FIRTUOPMCHUEIX-WDSKDSINSA-N
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Description

(2S,3S)-3-Amino-4-methylpentan-2-ol is a chiral amino alcohol with the molecular formula C6H15NO. This compound is characterized by its two stereocenters, making it an important molecule in stereochemistry. It is used in various fields, including organic synthesis, pharmaceuticals, and biotechnology, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-4-methylpentan-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.

Another method involves the Michael addition reactions of Ni(II) complex of chiral Gly-Schiff base . This approach is particularly useful for synthesizing derivatives suitable for solid-phase peptide coupling.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase, allows for the large-scale production of this compound with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-4-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohols or amines.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(2S,3S)-3-Amino-4-methylpentan-2-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-4-methylpentan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. It can modulate biochemical pathways by acting as an enzyme inhibitor or activator, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-Amino-4-methylpentan-2-ol
  • (2R,3S)-3-Amino-4-methylpentan-2-ol
  • (2R,3R)-3-Amino-4-methylpentan-2-ol

Uniqueness

(2S,3S)-3-Amino-4-methylpentan-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its diastereomers and enantiomers, this compound exhibits different reactivity and biological activity, making it valuable for targeted applications in synthesis and research .

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2S,3S)-3-amino-4-methylpentan-2-ol

InChI

InChI=1S/C6H15NO/c1-4(2)6(7)5(3)8/h4-6,8H,7H2,1-3H3/t5-,6-/m0/s1

InChI Key

FIRTUOPMCHUEIX-WDSKDSINSA-N

Isomeric SMILES

C[C@@H]([C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(C)O)N

Origin of Product

United States

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